Bis-Sulfate Ester vs. Mono-Sulfate Ester Structural Divergence Underpins Distinct Application Profiles
The target compound's defining feature is its bis-sulfate diester structure, with both ortho-positions esterified. This contrasts directly with the commercially prevalent 4-nitrocatechol sulfate dipotassium salt (CAS 14528-64-4), which is a mono-sulfate ester retaining a free hydroxyl group [1]. This structural distinction eliminates hydrogen bond donor capability (0 vs. 1-2 for the analog) and increases the total hydrogen bond acceptor count from approximately 7 to 10 [2]. The complete esterification of both phenolic oxygens is a prerequisite for the dye coupling reactions claimed in patent US3836326A, where mono-hydroxylated analogs would introduce undesired side reactivity [3].
| Evidence Dimension | Number of sulfate ester linkages |
|---|---|
| Target Compound Data | 2 (bis-sulfate diester) |
| Comparator Or Baseline | 1 (mono-sulfate ester, CAS 14528-64-4) |
| Quantified Difference | 2x the sulfate ester density; 0 vs. 1 free hydroxyl group; 10 vs. 7 H-bond acceptors |
| Conditions | Structural analysis from PubChem and vendor certificates |
Why This Matters
Procurement of the incorrect mono-sulfate analog would introduce an unwanted nucleophilic hydroxyl group, fundamentally altering reactivity in dye coupling reactions and invalidating patent-protected formulations.
- [1] PubChem. (2026). Compound Summary for CID 56843840: Dipotassium 4-nitro-o-phenylene bis(sulphate). View Source
- [2] PubChem. (2026). Computed Descriptors: Hydrogen Bond Donor/Acceptor Count for CID 56843840 vs. CID 84923. View Source
- [3] US3836326A. (1974). Dyeing hair with nitro-substituted phenylene compounds. View Source
